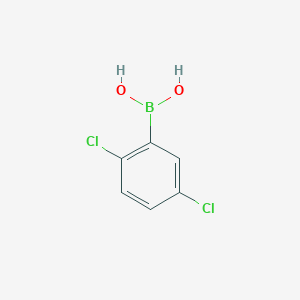

2,5-Dichlorophenylboronic acid

Description

Properties

IUPAC Name |

(2,5-dichlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BCl2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTFPBXQPOQRBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378413 | |

| Record name | 2,5-Dichlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135145-90-3 | |

| Record name | 2,5-Dichlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichlorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Dichlorophenylboronic Acid and Derivatives

Direct Synthetic Routes

The direct synthesis of 2,5-Dichlorophenylboronic acid can be achieved through several methods, with iridium-catalyzed C-H borylation and pathways involving organometallic intermediates being prominent.

Ir-Catalyzed C-H Borylation of Arenes for Arylboronic Acid Synthesis

A powerful and increasingly popular method for the synthesis of arylboronic acids is the direct C-H borylation of arenes, catalyzed by iridium complexes. sigmaaldrich.com This approach offers a more atom-economical and streamlined process compared to traditional methods that require pre-functionalized starting materials. sigmaaldrich.comumich.edu The iridium-catalyzed reaction typically involves the use of a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), and an iridium(I) catalyst. sigmaaldrich.com The regioselectivity of this reaction is often governed by steric factors, leading to the borylation of the least hindered C-H bond. sigmaaldrich.comumich.edu

For the synthesis of this compound, 1,4-dichlorobenzene (B42874) serves as the starting arene. The iridium catalyst facilitates the direct conversion of a C-H bond on the aromatic ring to a C-B bond. sigmaaldrich.com This method is valued for its high efficiency and tolerance of a wide array of functional groups. umich.edu The resulting boronate ester can then be hydrolyzed to yield the final this compound. Research has demonstrated that this one-pot sequence, involving iridium-catalyzed borylation followed by oxidative cleavage or displacement, provides products that are often more reactive in subsequent chemical transformations than the initially formed pinacol (B44631) boronates. researchgate.net

Preparation via Organometallic Intermediates

Traditional synthesis of arylboronic acids, including this compound, often relies on the use of organometallic intermediates such as Grignard or organolithium reagents. These methods typically start from an aryl halide.

In one common approach, an aryl halide like 1-bromo-2,5-dichlorobenzene or 1-iodo-2,5-dichlorobenzene is reacted with magnesium to form the corresponding Grignard reagent. This organomagnesium compound is then treated with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired boronic acid. google.com

Alternatively, an organolithium intermediate can be generated by reacting the aryl halide with a strong organolithium base, such as n-butyllithium, at low temperatures. google.com This is then followed by the addition of a borate ester and subsequent hydrolysis. For instance, 3,5-dichlorophenyl iodide has been successfully converted to 3,5-dichlorophenylboronic acid using n-butyllithium and triisopropyl borate. google.com These organometallic routes are well-established and provide reliable access to arylboronic acids, although they may be less tolerant of certain functional groups compared to C-H borylation methods.

Derivatization and Functionalization Strategies

Once this compound is synthesized, it can be further modified to create a diverse range of analogs with tailored properties for various applications.

Synthesis of Substituted Phenylboronic Acid Analogs

This compound serves as a versatile building block in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to synthesize more complex substituted molecules. chemimpex.comsigmaaldrich.com In these reactions, the boronic acid is coupled with an organohalide in the presence of a palladium catalyst to form a new carbon-carbon bond. chemimpex.com This strategy allows for the introduction of a wide variety of substituents onto the phenyl ring. For example, halogenated 2-aminobenzonitriles can be reacted with phenylboronic acids to create complex substituted 2-aminobenzonitrile (B23959) intermediates. google.com

The reactivity of boronic acids can be influenced by their substituents. For instance, the presence of chlorine atoms in this compound can affect its electronic properties and reactivity in coupling reactions. The synthesis of various analogs, such as those with different substitution patterns on the phenyl ring, allows for the fine-tuning of these properties.

| Starting Material | Reagent | Product | Reaction Type |

| 1,4-Dichlorobenzene | B₂pin₂, [Ir(OMe)(COD)]₂ | This compound pinacol ester | Ir-catalyzed C-H borylation |

| 1-Bromo-2,5-dichlorobenzene | Mg, Trialkyl borate | This compound | Grignard Reaction |

| 3,5-Dichlorophenyl iodide | n-BuLi, Triisopropyl borate | 3,5-Dichlorophenylboronic acid | Organolithium Reaction |

| Halogenated 2-aminobenzonitrile | Phenylboronic acid, Pd catalyst | Substituted 2-aminobenzonitrile | Suzuki-Miyaura Coupling |

Introduction of Heteroatom Substituents (e.g., thiophene (B33073) derivatives)

The functionalization of this compound is not limited to the introduction of carbon-based substituents. Heteroaromatic systems, such as thiophene, can also be incorporated to create novel derivatives with distinct electronic and biological properties.

One common method to achieve this is through Suzuki-Miyaura cross-coupling reactions. For instance, this compound can be coupled with a brominated thiophene derivative, such as 5-bromothiophene-2-carboxylic acid, in the presence of a palladium catalyst to yield 5-(2,5-Dichlorophenyl)thiophene-2-carboxylic acid. scispace.com This reaction provides a direct route to thiophene-containing analogs. The synthesis of such derivatives is of interest in materials science for the development of organic semiconductors and conductive polymers, as well as in medicinal chemistry. rsc.org

The synthesis of thiophene-containing polymers can also be achieved through Suzuki polycondensation, where 2,5-thiophenebis(boronic acid) derivatives are reacted with aryl dibromides. rsc.orgresearchgate.net This highlights the versatility of boronic acids in creating complex macromolecular structures.

| Reactant 1 | Reactant 2 | Product |

| This compound | 5-Bromothiophene-2-carboxylic acid | 5-(2,5-Dichlorophenyl)thiophene-2-carboxylic acid |

| 2,5-Thiophenebis(boronic acid) derivative | Aryl dibromide | Thiophene-containing conjugated polymer |

Cross Coupling Reactions Involving 2,5 Dichlorophenylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction facilitates the synthesis of substituted biphenyls, styrenes, and polyolefins. wikipedia.org The general transformation involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide catalyzed by a Palladium(0) complex in the presence of a base. wikipedia.orgdiva-portal.org 2,5-Dichlorophenylboronic acid serves as the organoboron partner in this reaction, coupling with various aryl or vinyl halides to form complex biaryl compounds.

The mechanism of the Suzuki-Miyaura reaction is generally understood to proceed through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org The cycle begins with an active Pd(0) catalyst, which is regenerated at the end of the final step. wikipedia.org

The catalytic cycle initiates with the oxidative addition of the organohalide (e.g., an aryl halide) to the coordinatively unsaturated Pd(0) catalyst. wikipedia.orglibretexts.org This step involves the insertion of the palladium atom into the carbon-halogen bond of the organohalide, breaking the C-X bond. wikipedia.orgnih.gov The oxidation state of palladium changes from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex. wikipedia.org The reactivity of the halide in this step generally follows the order: I > Br > OTf >> Cl. wikipedia.orgtcichemicals.com The oxidative addition initially forms a cis-palladium complex, which then typically isomerizes to the more stable trans-complex. wikipedia.org For vinyl halides, this step proceeds with retention of stereochemistry. wikipedia.org

Following oxidative addition, the transmetalation step occurs. wikipedia.org This process involves the transfer of the organic group from the boron atom (in this case, the 2,5-dichlorophenyl group from this compound) to the Pd(II) center. libretexts.org This step requires activation of the organoboron compound by a base. organic-chemistry.org The base reacts with the boronic acid to form a more nucleophilic boronate complex. wikipedia.org This boronate then reacts with the Pd(II) complex, displacing the halide and transferring the organic moiety to the palladium, resulting in a diarylpalladium(II) intermediate. wikipedia.orgnih.gov The exact mechanism of this ligand transfer is still a subject of detailed study, but it is a crucial step for bringing both organic partners onto the same metal center. wikipedia.org

The final step of the catalytic cycle is reductive elimination. wikipedia.org In this step, the two organic groups (the one from the organohalide and the 2,5-dichlorophenyl group) on the diarylpalladium(II) complex are coupled, forming a new carbon-carbon bond and the final biaryl product. nih.gov This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle. wikipedia.org This step is generally fast and proceeds from a cis-orientation of the two organic ligands on the palladium complex. wikipedia.org

The efficacy of the Suzuki-Miyaura reaction is highly dependent on the catalyst system, which typically consists of a palladium precursor and a supporting ligand. libretexts.orgyonedalabs.com While various palladium sources like Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ can be used, the choice of ligand is critical for stabilizing the palladium center and modulating its reactivity and stability. libretexts.orgyonedalabs.com

Phosphine (B1218219) ligands are the most common class of ligands used in Suzuki-Miyaura couplings. libretexts.org The electronic and steric properties of these ligands have a profound impact on the efficiency of the catalytic cycle. sci-hub.st

Electronic Effects: Electron-donating (electron-rich) phosphine ligands increase the electron density on the palladium atom. wikipedia.orglibretexts.org This enhanced electron density facilitates the oxidative addition step, which is often the rate-determining step, particularly with less reactive organohalides like aryl chlorides. sci-hub.stlibretexts.org

Steric Effects: The steric bulk of the phosphine ligand also plays a crucial role. Bulky ligands promote the formation of coordinatively unsaturated, monoligated Pd(0) species, which are highly reactive in the oxidative addition step. sci-hub.st Furthermore, steric hindrance between the organic groups on the diarylpalladium(II) intermediate can accelerate the final reductive elimination step, leading to faster catalyst turnover. sci-hub.stlibretexts.org The development of bulky and electron-rich dialkylbiaryl phosphine ligands, such as SPhos and XPhos, has significantly expanded the scope of the Suzuki-Miyaura reaction to include challenging substrates like unactivated aryl chlorides and sterically hindered coupling partners. sci-hub.stnih.gov

| Entry | Ligand | Yield (%) |

|---|---|---|

| 1 | PCy₃ | 98 |

| 2 | P(t-Bu)₃ | 98 |

| 3 | dppf | <5 |

| 4 | PPh₃ | <5 |

| 5 | None | <5 |

Catalyst Systems and Ligand Design in Palladium-Catalyzed Suzuki-Miyaura Reactions

N-Heterocyclic Carbene Ligands

N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands in palladium-catalyzed cross-coupling reactions, often exhibiting superior performance to traditional phosphine ligands. wikipedia.org Their strong electron-donating ability and steric bulk can enhance the activity and stability of the palladium catalyst. wikipedia.org In the context of Suzuki-Miyaura reactions, NHC ligands have been shown to be effective for the coupling of various substrates, including those that are challenging for phosphine-based catalysts. harvard.edunih.gov

The choice of NHC ligand can significantly influence the outcome of the reaction. For instance, in the cross-coupling of chloroaryl triflates, the use of SIPr [1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene] leads to selective coupling at the chloride position, while SIMes [1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene] favors reaction at the triflate group. nih.gov This ligand-controlled selectivity provides a powerful tool for the synthesis of complex polyfunctionalized arenes. nih.gov While specific studies detailing the use of NHC ligands with this compound are not extensively documented in the provided results, the general utility of NHC ligands in Suzuki-Miyaura couplings with a broad range of arylboronic acids suggests their applicability. nih.govbc.edu

Catalyst Loading and Optimization

Optimizing catalyst loading is crucial for the efficiency, cost-effectiveness, and sustainability of Suzuki-Miyaura reactions. nih.govresearchgate.net The goal is to use the minimum amount of catalyst necessary to achieve a high yield and turnover number (TON) in a reasonable timeframe. nih.gov Automated optimization techniques have been developed to rapidly screen various parameters, including catalyst loading, temperature, and ligand selection. nih.gov

Studies have shown that catalyst loading can be significantly reduced in some systems without compromising the reaction's efficiency. researchgate.net For example, in the coupling of various aryl halides with arylboronic acids, catalyst loadings as low as 0.0025 mol% have been achieved. researchgate.net The optimal catalyst loading is highly dependent on the specific substrates and reaction conditions. nih.govvu.nl For instance, in some cases, increasing the catalyst loading can lead to catalyst decomposition and lower yields. vu.nl

The following table illustrates the impact of catalyst loading on the Suzuki-Miyaura coupling of bromobenzene (B47551) and phenylboronic acid, showcasing how a lower loading can lead to higher conversion.

Table 1: Effect of Catalyst Loading on Biphenyl Production

| Entry | Catalyst Loading (mol% Pd) | Conversion (%) |

|---|---|---|

| 1 | 0.1 | 97 |

| 2 | 1.0 | Catalyst decomposition |

| 3 | 5.0 | ~70 (catalyst decomposition) |

Data adapted from a study on the effect of catalyst loading on the production of biphenyl. vu.nl

Substrate Scope and Functional Group Tolerance in Suzuki-Miyaura Reactions with this compound

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and excellent functional group tolerance, making it a highly versatile tool in organic synthesis. nih.govrsc.org This is particularly advantageous when working with complex molecules and in the later stages of a synthetic route. rsc.org

Coupling with Aryl Halides (e.g., aryl bromides, aryl chlorides)

This compound can be successfully coupled with a variety of aryl halides, including both aryl bromides and the more challenging aryl chlorides. researchgate.net The reactivity of the aryl halide generally follows the order I > OTf > Br > Cl. libretexts.org While aryl bromides are common coupling partners, the development of catalyst systems capable of efficiently activating aryl chlorides is of significant interest due to their lower cost and wider availability. nih.govresearchgate.net

Modern catalyst systems, often employing bulky electron-rich phosphine ligands or N-heterocyclic carbenes, have demonstrated high efficiency in the coupling of aryl chlorides. nih.govresearchgate.net For example, a palladium complex with an N-heterocyclic carbene ligand has been shown to be highly chemoselective for the mono-Suzuki-Miyaura coupling of dichlorobenzenes. researchgate.net

The table below presents examples of Suzuki-Miyaura coupling reactions between various aryl halides and arylboronic acids, demonstrating the versatility of the reaction.

Table 2: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

| Entry | Aryl Halide | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 98 |

| 2 | 4-Chlorotoluene | 4-Methylbiphenyl | 95 |

| 3 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 99 |

Data compiled from various studies on Suzuki-Miyaura cross-coupling reactions. researchgate.netresearchgate.net

Stereochemical Considerations and Regioselectivity

The stereochemistry and regioselectivity of the Suzuki-Miyaura reaction are critical aspects, particularly when synthesizing complex molecules with defined three-dimensional structures.

Stereochemical Considerations: The stereochemical outcome of the Suzuki-Miyaura reaction is influenced by each step of the catalytic cycle. libretexts.org Oxidative addition of the palladium catalyst to the organohalide typically proceeds with retention of configuration for vinyl halides and inversion for allylic and benzylic halides. harvard.edulibretexts.org The subsequent transmetalation and reductive elimination steps generally occur with retention of the stereochemistry established during oxidative addition. libretexts.org Studies on the coupling of alkylboron compounds have shown that the stereochemical course of transmetalation can be influenced by the choice of ligand and the electronic properties of the coupling partners. nih.gov

Regioselectivity: In cases where the coupling partners have multiple reactive sites, the regioselectivity of the reaction becomes a key consideration. For polyhalogenated substrates, the inherent differences in reactivity at different positions can be exploited to achieve selective functionalization. mdpi.com For instance, in the Suzuki-Miyaura coupling of 2,4-dichloropyrimidines, the reaction preferentially occurs at the C4 position due to the favored oxidative addition of palladium to the C4-chlorine bond. mdpi.com Similarly, regioselective arylation has been observed in the coupling of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. academie-sciences.fr

Solvent Systems and Reaction Conditions

The choice of solvent and other reaction conditions, such as the base and temperature, plays a crucial role in the success of the Suzuki-Miyaura reaction. vu.nlfujifilm.com

A variety of solvents can be employed, with common choices including tetrahydrofuran (B95107) (THF), toluene, and dioxane. researchgate.net The selection of the solvent can impact the solubility of the reagents and the stability and activity of the catalyst. The base is essential for the activation of the boronic acid to facilitate transmetalation. organic-chemistry.org Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), hydroxides (e.g., NaOH), and phosphates (e.g., K₃PO₄). fujifilm.combohrium.com The reaction temperature is another critical parameter that is often optimized to achieve the desired reaction rate and yield. vu.nl

Aqueous/Organic Biphasic Systems

A significant advantage of the Suzuki-Miyaura reaction is its compatibility with aqueous conditions. fujifilm.comnih.gov Reactions are often carried out in a biphasic system consisting of an organic solvent and an aqueous solution of the base. fujifilm.comgoogle.com This approach offers several benefits, including the ability to use water-soluble reagents and catalysts, and often simplifies product isolation. nih.gov

The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can accelerate the reaction in biphasic systems by facilitating the transfer of reactants between the aqueous and organic phases. fujifilm.comnih.gov Manipulating the ratio of the aqueous and organic layers has also been shown to have a significant impact on the reaction rate. nih.gov In some instances, the reaction can even be performed in neat water without the need for an organic co-solvent, further enhancing the "green" credentials of the reaction. researchgate.netnih.gov

The development of water-soluble palladium catalysts has been a key area of research, enabling efficient cross-coupling reactions in aqueous media. nih.gov

Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and often improve yields. In the context of the Suzuki-Miyaura coupling, microwave irradiation can significantly reduce reaction times from hours to minutes. nih.govnih.gov

A notable application involves the solvent-free, microwave-assisted Suzuki-Miyaura coupling using the PEPPSI-iPr catalyst. organic-chemistry.org This method has demonstrated high efficiency in the synthesis of biaryls. organic-chemistry.org Optimal conditions for this reaction were established at 110°C for 10 minutes with a 1 mol% catalyst loading, leading to high conversion rates and yields up to 91%. organic-chemistry.org This approach is particularly effective with solid reactants and is enhanced by pre-grinding the reactants to ensure uniformity. organic-chemistry.org The use of microwave irradiation in conjunction with a robust catalyst system offers a rapid and clean route for the coupling of boronic acids like this compound with various aryl halides. organic-chemistry.org

Research has shown that temperature and reaction time are critical parameters in microwave-assisted Suzuki couplings. For instance, in the coupling of 2,4-dichloropyrimidines with phenylboronic acid, a temperature of 100°C for 15 minutes was found to be optimal, yielding the desired product in 81% yield. mdpi.com Higher temperatures did not lead to improved yields due to the formation of side products. mdpi.com

Table 1: Microwave-Assisted Suzuki-Miyaura Coupling Conditions

| Catalyst | Base | Temperature (°C) | Time (min) | Yield (%) | Ref |

|---|---|---|---|---|---|

| PEPPSI-iPr | K₂CO₃ | 110 | 10 | up to 91 | organic-chemistry.org |

Advanced Suzuki-Miyaura Coupling Methodologies

Beyond conventional solution-phase synthesis, the Suzuki-Miyaura coupling has been adapted to more advanced methodologies, including solid-phase synthesis and green chemistry approaches, to enhance efficiency and sustainability.

Solid-phase synthesis offers significant advantages in terms of purification and automation. In the context of the Suzuki-Miyaura reaction, either the boronic acid or the aryl halide can be immobilized on a solid support. researchgate.net Solid-phase aryl-aryl Suzuki-Miyaura cross-couplings are typically performed between a boronic acid in solution and a resin-bound aryl halide. nih.gov This approach has been utilized for the generation of a variety of biaryl derivatives with biological interest. researchgate.net

For instance, solid-supported organotrifluoroborates, prepared through ion exchange with Amberlyst resins, have been effectively used in Suzuki-Miyaura couplings with numerous aryl bromides. nih.gov These reactions tolerate a range of electron-donating and electron-withdrawing substituents on both coupling partners, with yields reaching up to 90%. nih.gov The use of solid-supported reagents simplifies the purification process, as excess reagents and byproducts can be easily removed by filtration. nih.gov

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In Suzuki-Miyaura couplings, this often involves the use of environmentally benign solvents, such as water or green solvents like 2-Me-THF and t-amyl alcohol, and the development of highly efficient and recyclable catalyst systems. nih.govdiva-portal.org

Nickel-catalyzed Suzuki-Miyaura couplings in green solvents represent a cost-effective and environmentally friendly alternative to palladium-catalyzed systems. nih.gov The use of commercially available and air-stable pre-catalysts like NiCl2(PCy3)2 has shown to give biaryl products in synthetically useful to excellent yields. nih.gov Furthermore, solvent-free microwave-assisted Suzuki-Miyaura coupling aligns with green chemistry principles by eliminating the need for solvents during the reaction. organic-chemistry.org The development of catalyst systems that operate efficiently in aqueous media is another key area of green chemistry research in this field. mdpi.com

Other Metal-Catalyzed Coupling Reactions

While the Suzuki-Miyaura coupling is a prominent application, this compound also participates in other metal-catalyzed cross-coupling reactions.

The Ullmann reaction is a classical method for the synthesis of symmetrical biaryls via copper-catalyzed coupling. organic-chemistry.org Ullmann-type reactions are copper-catalyzed nucleophilic aromatic substitutions between various nucleophiles and aryl halides. organic-chemistry.orgnih.gov These reactions have become increasingly important for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org

In some instances, the Ullmann coupling can be a viable alternative to the Suzuki-Miyaura reaction, particularly for the synthesis of sterically hindered biaryls. However, attempts to synthesize certain polychlorinated biphenyls (PCBs) using this compound in a Suzuki coupling were unsuccessful, whereas modified Ullmann coupling reactions provided the desired products in good yields. uky.edu The classic Ullmann condensation often requires high temperatures (around 200°C) and an excess of copper. organic-chemistry.org More recent developments have led to milder reaction conditions. rsc.orgrsc.org

Rhodium catalysts have been employed for the arylation of various substrates using arylboronic acids. For example, the rhodium(III)-catalyzed arylation of dimethyl itaconate with arylboronic acids, including 3,5-dichlorophenylboronic acid, proceeds under mild conditions to produce benzylidenesuccinates. researchgate.net In this specific case, the reaction with 3,5-dichlorophenylboronic acid yielded the corresponding product in 66% yield. researchgate.net

Another application of rhodium catalysis is the direct arylation of diazo compounds with arylboronic acids, which tolerates a variety of functional groups. nih.gov Furthermore, a stereoselective rhodium(II)-catalyzed reaction of arylboronic acids with azavinyl carbenes, generated in situ from 1-sulfonyl-1,2,3-triazoles, provides access to a range of functionalized enamine products. nih.gov Rhodium(I) has also been shown to catalyze the arylation of β-chloro ketones through a domino dehydrochlorination/conjugate addition process. dicp.ac.cn

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Me-THF |

| t-amyl alcohol |

| NiCl2(PCy3)2 |

| Dimethyl itaconate |

| Benzylidenesuccinates |

| 3,5-Dichlorophenylboronic acid |

| Diazo compounds |

| 1-Sulfonyl-1,2,3-triazoles |

| Enamines |

| β-Chloro ketones |

| Phenylboronic acid |

| 2,4-Dichloropyrimidines |

Alternative Coupling Reactions and Their Relevancy

Beyond the canonical carbon-carbon bond-forming reactions, this compound is a relevant substrate in several other named reactions that have carved a niche in modern organic synthesis. These reactions are often complementary to the more traditional methods, offering advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Chan-Lam Coupling

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms aryl-heteroatom bonds, typically C-N and C-O bonds. greyhoundchrom.com It represents a significant alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. A key advantage of the Chan-Lam coupling is that it can often be performed in the presence of air and at room temperature, which simplifies the experimental setup. greyhoundchrom.comfliphtml5.com The reaction involves the coupling of a boronic acid with an amine or alcohol. greyhoundchrom.com

In the synthesis of potential inhibitors of 11β-hydroxysteroid dehydrogenase, this compound has been successfully employed in a Chan-Lam type reaction. Specifically, it was coupled with N-methyl-hydrazinecarboxylic acid tert-butyl ester using copper(II) acetate (B1210297) as the catalyst and triethylamine (B128534) as a base in 1,2-dichloroethane (B1671644) at 50°C. acs.org This reaction demonstrates the utility of this compound in forming C-N bonds with hydrazine (B178648) derivatives, which are important precursors in pharmaceutical chemistry.

Another application is seen in the synthesis of 1-aryl-1,2,3-triazoles, where an aryl azide (B81097) is generated from the corresponding boronic acid and then coupled with an alkyne. googleapis.com In one instance, this compound was used to prepare (1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methanol, showcasing its compatibility with copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction closely related to the Chan-Lam coupling in its use of copper catalysis to form a carbon-heteroatom bond. googleapis.com

| Coupling Partner | Catalyst/Reagents | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| N-methyl-hydrazinecarboxylic acid tert-butyl ester | Copper(II) acetate, Triethylamine | 1,2-Dichloroethane | 50°C | N'-(2,5-dichlorophenyl)-N-methyl-hydrazinecarboxylic acid tert-butyl ester | acs.org |

| Propargyl alcohol (via aryl azide intermediate) | Copper(I) catalyst | Not specified | Not specified | (1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methanol | googleapis.com |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides or pseudohalides and amines. While this compound is not a direct coupling partner in the Buchwald-Hartwig reaction itself, it plays a crucial role in the synthesis of precursors for this reaction. A common strategy involves an initial Suzuki coupling to create a complex aryl halide, which then undergoes a subsequent Buchwald-Hartwig amination.

For example, this compound has been coupled with 4-bromonitrobenzene via a Suzuki reaction to yield 2',5'-dichloro-4-nitrobiphenyl. This intermediate can then be reduced to the corresponding amine. Alternatively, the amination can be performed on a related bromo-biphenyl intermediate. In one such instance, 2',5'-dichloro-4-bromobiphenyl was aminated using aqueous ammonia (B1221849) in the presence of a palladium catalyst (Pd₂(dba)₃) and the Xantphos ligand to produce 2',5'-dichloro-[1,1'-biphenyl]-4-amine. This two-step approach highlights the synthetic utility of this compound in tandem with Buchwald-Hartwig amination for the construction of complex aniline (B41778) derivatives.

| Reaction Stage | Reactants | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki Coupling | This compound + 4-Bromonitrobenzene | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O | 80°C | 78% | |

| Buchwald-Hartwig Amination | 2',5'-Dichloro-4-bromobiphenyl + NH₃ (aq.) | Pd₂(dba)₃, Xantphos, t-BuONa | Toluene | 100°C | 82% |

Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction of a thioester with a boronic acid to form a ketone. acs.org A key feature of this reaction is that it proceeds under neutral conditions, making it suitable for substrates that are sensitive to the basic conditions often required in Suzuki couplings. acs.org The reaction typically requires a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), as a co-catalyst. acs.org While the Liebeskind-Srogl coupling is a versatile method for ketone synthesis, specific examples detailing the use of this compound as a coupling partner were not prominently found in the surveyed literature. However, its general applicability to aryl boronic acids suggests that this compound would likely be a viable substrate in this transformation.

C-H Activation

Direct C-H activation/functionalization is an increasingly important area of research that aims to form C-C or C-heteroatom bonds by directly converting a C-H bond, thus avoiding the need for pre-functionalized starting materials like halides or triflates. While there are methods for the direct borylation of arenes via C-H activation to produce boronic acids, the use of this compound as a coupling partner in a subsequent C-H activation step is less commonly documented. In such a reaction, the boronic acid would couple with a C-H bond of another molecule. The relevancy of this compound in this context is primarily as a product of C-H borylation or as a building block in molecules that may undergo subsequent C-H functionalization at a different position.

Building Block in Pharmaceutical Compound Synthesis

This compound is a versatile and crucial building block in the synthesis of a wide array of organic molecules, particularly for the development of new pharmaceutical compounds. chemimpex.comscbt.com Its most prominent application is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. chemimpex.comsigmaaldrich.com This reaction is fundamental in medicinal chemistry for synthesizing biaryl compounds, which are common structural motifs in many drugs. chemrxiv.org

The utility of this compound as a reactant is demonstrated in its use for creating complex heterocyclic structures. For instance, it has been used in the synthesis of 5-aryl-dihydroquinazolines and canthin-4-ones. acs.orgmdpi.com In one documented synthesis, it was reacted with 3-bromo-2-nitroaniline (B1288878) to produce 3-(2,5-dichlorophenyl)-2-nitroaniline, a precursor for further chemical elaboration. mdpi.com Similarly, it serves as a starting material for producing 2-(2,5-Dichlorophenyl)-1-fluoronaphthalene through a palladium-catalyzed coupling reaction.

The compound's reactivity extends to other catalytic processes as well, including rhodium(I)-catalyzed carbonylative cyclization of alkynes and various copper-catalyzed coupling reactions, further broadening its applicability in constructing diverse molecular architectures for drug discovery. sigmaaldrich.com

Below is a table summarizing examples of pharmaceutical precursors synthesized using this compound.

| Starting Material 1 | Starting Material 2 | Product | Reaction Type |

|---|---|---|---|

| 3-Bromo-2-nitroaniline | This compound | 3-(2,5-Dichlorophenyl)-2-nitroaniline | Suzuki-Miyaura Coupling |

| 1-Fluoronaphthalene | This compound | 2-(2,5-Dichlorophenyl)-1-fluoronaphthalene | Suzuki-Miyaura Coupling |

Design of Boron-Containing Drug Candidates

The incorporation of boron, and specifically the boronic acid moiety, into drug candidates has become an increasingly important strategy in medicinal chemistry. nih.govmdpi.comnih.gov Boronic acids can enhance the potency of drugs and improve their pharmacokinetic profiles. nih.gov this compound plays a significant role in this area, serving as a key scaffold for designing novel boron-containing drugs. chemimpex.com The unique electronic and steric properties imparted by the dichlorophenyl group can lead to enhanced binding affinity and specificity for biological targets.

The boronic acid group is a bioisostere for carboxylic acids and can form reversible covalent bonds with diols, a feature exploited in designing drugs that target glycoproteins or enzymes. researchgate.net The electrophilic nature of the boron atom allows it to interact with active sites in proteins, potentially leading to potent inhibition. mdpi.comnih.gov The design of these drug candidates often leverages the ability of the boronic acid to form stable complexes, a property that is central to its mechanism of action in various therapeutic contexts. chemimpex.com Research in this field has led to the approval of several boronic acid-containing drugs by the FDA, highlighting the success of this strategy. nih.govnih.gov

Role in Drug Development for Specific Disease Models (e.g., cancer, diabetes, antimicrobial agents)

The application of this compound as a synthetic building block has led to the development of compounds with potential therapeutic applications across several disease models.

Cancer: Phenylboronic acid (PBA) and its derivatives are gaining interest in targeted cancer therapy due to their ability to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells. thno.orgnih.gov this compound is used to synthesize molecules that are investigated as potential anticancer agents. For example, it is a reactant in the synthesis of pyrimidine (B1678525) derivatives being explored for cancer treatment. google.com Its isomer, 3,5-dichlorophenylboronic acid, was used to create inhibitors of carbonic anhydrase isoforms IX and XII, which are cancer-related enzymes. tandfonline.com Furthermore, derivatives have been synthesized and tested as inhibitors for Mitogen- and stress-activated kinase 1 (MSK1), a potential target in cancer therapy. mdpi.com The development of boronic acid-based proteasome inhibitors like Bortezomib and Ixazomib, used for treating multiple myeloma, underscores the potential of this class of compounds in oncology. nih.govnih.gov

Diabetes: Phenylboronic acid-based systems are a major focus of research for glucose-responsive drug delivery, particularly for insulin (B600854). mdpi.comnih.gov These systems work by forming reversible esters with glucose, allowing for the controlled release of insulin in response to high blood sugar levels. nih.govnih.gov In a screening study to identify non-inflammatory boronic acids for such systems, 2,4-dichlorophenylboronic acid was among the phenylboronic acid derivatives selected for further investigation. researchgate.net Additionally, the related 2,4-dichlorophenyl boronic acid was used in the synthesis of novel indole-based inhibitors of dipeptidyl peptidase IV (DPP4), a well-established target for the treatment of type 2 diabetes. rhhz.net

Antimicrobial Agents: Derivatives synthesized from this compound have shown potential as antimicrobial agents. A notable example is 2-(2,5-Dichlorophenyl)-1-fluoronaphthalene, which was evaluated for its antibacterial activity. The study found it to be particularly effective against Staphylococcus aureus, as indicated by its minimum inhibitory concentration (MIC). Another related compound, 2,3-dichlorophenylboronic acid, has been shown to inhibit the growth of erythromycin-resistant bacteria. biosynth.com Boron-containing compounds, in general, are being explored for a wide range of antimicrobial activities, including antituberculosis and antimalarial agents. nih.gov

The table below shows the antibacterial activity of a derivative of this compound.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 20 | 16 |

Bioconjugation Processes

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a stable conjugate. The unique properties of this compound make it suitable for use in bioconjugation processes. chemimpex.com This application is crucial in biotechnology and diagnostics, where attaching biomolecules to surfaces or other compounds is necessary. chemimpex.com The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, which are present in many biomolecules, including sugars, glycoproteins, and RNA. scbt.comresearchgate.net This specific interaction allows for controlled and targeted conjugation, which is essential for creating diagnostic sensors and targeted drug delivery systems. chemimpex.com

Enzyme Inhibition and Receptor Binding Studies

The boronic acid functional group is a key pharmacophore for designing potent enzyme inhibitors. chemrxiv.org Aryl boronic acids, including dichlorophenyl isomers, are recognized as effective inhibitors of various enzymes, particularly proteases like subtilisin. google.comgoogle.com The electrophilic boron atom can interact with nucleophilic residues, such as the catalytic serine in serine proteases, leading to reversible inhibition. google.com

Enzyme Inhibition: this compound derivatives have been specifically investigated as inhibitors of several enzymes. For instance, arylpyridin-2-yl guanidine (B92328) derivatives synthesized using this acid were evaluated as inhibitors of MSK1. mdpi.com Its isomer, 2,4-dichlorophenylboronic acid, was used to synthesize inhibitors of lactate (B86563) dehydrogenase. sigmaaldrich.com Theoretical studies also suggest that boron-containing compounds could act as inhibitors of the SARS-CoV-2 main protease. chemrxiv.org

Receptor Binding: The structural framework provided by this compound is also valuable in designing ligands for receptor binding studies. Derivatives containing the 2,5-dichlorophenyl group can exhibit enhanced binding affinity and specificity through hydrophobic and halogen bonding interactions. A study on opioid receptor binding used the related 3,4-dichlorophenylboronic acid to synthesize analogues of 8-CAC (8-carboxamidocyclazocine), demonstrating the utility of this scaffold in exploring structure-activity relationships at G-protein coupled receptors. nih.gov

Interaction with Biomolecules (e.g., insulin stabilization)

A primary feature of boronic acids is their ability to form reversible covalent complexes with diols, which are common in many biological molecules. chemimpex.comresearchgate.net This interaction is the basis for their use in glucose sensors and has been extensively studied. ncsu.edu

A theoretical modeling study specifically investigated the interaction between various boronic acids, including this compound, and insulin to identify potential stabilizing agents. chemrxiv.org The study calculated the binding energy of the complex formed between the compound and the active site of insulin. This interaction is primarily driven by Van der Waals forces, hydrogen bonding, and electrostatic interactions. chemrxiv.org Such studies are crucial for developing formulations that can stabilize therapeutic proteins like insulin. chemrxiv.org The results indicated that this compound was among the compounds with favorable interaction energies, suggesting its potential as an insulin stabilizer. chemrxiv.org

The table below presents data from the theoretical study on the interaction between insulin and various boronic acids. chemrxiv.org

| Compound No. | Compound Name | Total Energy (kcal/mol) | vdW (kcal/mol) | H-bond (kcal/mol) |

|---|---|---|---|---|

| 99 | This compound | -54.56 | -51.89 | -2.67 |

| 100 | 2,3-Difluorophenylboronic acid | -54.40 | -52.59 | -1.81 |

| 101 | 2,3-Dichlorophenylboronic acid | -53.85 | -51.18 | -2.67 |

Pharmacokinetic and ADME Properties of Derivatives

The pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—of a drug candidate is critical to its success. The incorporation of boronic acids can be used to improve these properties. nih.gov Computational tools are often employed in the early stages of drug discovery to predict the ADME properties and drug-likeness of novel compounds.

A theoretical study that evaluated the interaction of this compound with insulin also assessed its drug-likeness based on Lipinski's rule of five and calculated other relevant properties. chemrxiv.org These rules help predict whether a compound has properties that would make it a likely orally active drug in humans. The study calculated properties such as the partition coefficient (milogP), molecular weight, and the number of hydrogen bond donors and acceptors. chemrxiv.org this compound was found to have zero violations of Lipinski's rule, suggesting favorable physicochemical properties for a potential drug candidate. chemrxiv.org

The table below summarizes the calculated drug-likeness and ADME-related properties for this compound. chemrxiv.org

| Property | Value |

|---|---|

| milogP (Partition Coefficient) | 2.61 |

| Number of Lipinski Violations | 0 |

| GPCR Ligand Score | -0.24 |

| Ion Channel Modulator Score | -0.02 |

| Kinase Inhibitor Score | -0.07 |

| Nuclear Receptor Ligand Score | -0.12 |

| Protease Inhibitor Score | -0.42 |

Conclusion

2,5-Dichlorophenylboronic acid stands as a testament to the broad and impactful utility of arylboronic acids in modern chemical research. Its specific substitution pattern offers chemists a valuable tool for introducing the 2,5-dichlorophenyl group into a wide array of molecules. From its fundamental role in the powerful Suzuki-Miyaura cross-coupling reaction to its application in the synthesis of medicinally relevant compounds and advanced materials, this compound continues to be a key player in the advancement of chemical synthesis. The ongoing exploration of its reactivity and applications promises to yield further innovations across various scientific disciplines.

Applications of 2,5 Dichlorophenylboronic Acid in Materials Science and Engineering

Development of Advanced Materials

2,5-Dichlorophenylboronic acid serves as a critical intermediate in the synthesis of sophisticated functional materials. Its utility is particularly prominent in the construction of complex organic molecules and polymers through metal-catalyzed cross-coupling reactions. sigmaaldrich.comnbinno.com The specific substitution pattern of the chlorine atoms on the phenyl ring can modify the electronic properties, solubility, and thermal stability of materials into which it is incorporated. nbinno.com This allows for the fine-tuning of material characteristics for specialized applications, including organic electronics, advanced coatings, and specialty polymers. For instance, the incorporation of halogenated phenylboronic acids into material architectures can influence charge transport properties and energy levels, which are crucial parameters for optimizing the performance of electronic devices. nbinno.com

Polymer Science Applications

In the realm of polymer science, this compound provides a pathway to novel polymers with both electronically active and environmentally responsive functionalities.

Conjugated polymers are a cornerstone of modern organic electronics, forming the active layers in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound is an essential monomer for synthesizing these polymers via the Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.comalfachemch.com This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds, allowing for the construction of long, conjugated polymer backbones. rsc.orgresearchgate.net

By reacting this compound with a dihaloaromatic comonomer, a polymer chain with alternating units can be created. The dichlorophenyl units within the polymer backbone directly impact the material's electronic bandgap and charge carrier mobility, properties that are fundamental to the performance of an electronic device. nbinno.com The controlled synthesis of such polymers enables the development of materials with optimized optoelectronic properties. nih.gov

Table 1: Illustrative Suzuki-Miyaura Polycondensation Reaction

| Reactant A | Reactant B | Catalyst/Base | Resulting Polymer Segment |

|---|

This table illustrates a generalized Suzuki-Miyaura polycondensation reaction. Ar represents an aromatic unit from the comonomer.

The boronic acid group of this compound is key to creating "smart" polymers that can respond to external stimuli. rsc.org When this moiety is incorporated into a polymer backbone, it can form reversible covalent bonds with compounds containing cis-diol groups, such as sugars (e.g., glucose) and certain glycoproteins. nih.gov This interaction is often pH-dependent and forms a five- or six-membered cyclic ester, known as a boronate ester. mdpi.com

This reversible binding mechanism is the foundation for stimuli-responsive materials, particularly smart hydrogels. researchgate.netacs.org A hydrogel is a cross-linked polymer network that can absorb large amounts of water. If the cross-links are formed by boronate esters, the hydrogel can exhibit significant changes in its physical properties in response to specific triggers. For example, a change in pH or the introduction of glucose can disrupt the boronate ester cross-links, causing the hydrogel to swell or shrink. mdpi.commdpi.com This behavior is highly sought after for applications like autonomous drug delivery systems, where a drug can be released in response to a specific biological signal like elevated glucose levels. acs.orgmdpi.com

Table 2: Stimuli-Response Mechanism in Boronic Acid-Containing Polymers

| Stimulus | Chemical Mechanism | Macroscopic Response | Potential Application |

|---|---|---|---|

| Increased pH | Deprotonation of boronic acid, favoring boronate ester formation with diols. mdpi.com | Hydrogel swelling/gelling. | pH-sensitive sensors, drug release. |

| Decreased pH | Protonation of boronate ester, leading to hydrolysis and breaking of cross-links. mdpi.com | Hydrogel shrinking/dissolution. | Acid-triggered drug delivery. rsc.org |

| Presence of Glucose | Competitive binding of glucose (a diol) to boronic acid groups, displacing cross-links. rsc.org | Change in swelling, viscosity, or release of an encapsulated agent. acs.org | Glucose sensors, insulin (B600854) delivery systems. mdpi.com |

Chemical Sensor Development

The unique ability of the boronic acid group to bind with diols makes this compound a valuable component in the design of chemical sensors. nih.gov By integrating this molecule into a larger system that can produce a signal, such as a fluorescent molecule or an electrode surface, a sensor can be created to detect the presence and concentration of specific analytes. mdpi.com

When the boronic acid moiety binds to a target diol-containing molecule (an analyte), the local chemical environment changes. This change can be engineered to cause a measurable shift in the system's properties, such as an increase or decrease in fluorescence intensity or a change in electrochemical potential. nih.govmdpi.com This principle is widely used to develop sensors for saccharides, glycoproteins, and other biologically important molecules that contain the cis-diol functionality. nih.gov

Surface Modification and Functionalization

Modifying the surface of a material can dramatically alter its properties and functionality. This compound can be used to functionalize surfaces, imparting the reactive and recognition properties of the boronic acid group onto materials like nanoparticles, silicon wafers, or electrodes. researchgate.netnih.gov

This can be achieved by covalently bonding the molecule, or a polymer containing it, to the target surface. The result is a surface decorated with boronic acid groups that can selectively capture diol-containing molecules. rsc.orgacs.org Such modified surfaces are useful in a variety of applications. For example, they can serve as the recognition element in biosensors, be used to create targeted drug delivery nanoparticles that bind to specific cell-surface glycoproteins, or be employed to improve the interface between different layers in electronic devices. researchgate.netrsc.org The ability to precisely control surface chemistry is crucial for advancing technologies in diagnostics, therapeutics, and microelectronics. researchgate.net

Computational and Theoretical Studies on 2,5 Dichlorophenylboronic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. nih.govacs.org For phenylboronic acids and their derivatives, DFT has been widely used to investigate their molecular structures, vibrational frequencies, and electronic characteristics, providing excellent agreement with experimental data when appropriate functionals and basis sets are employed. nih.gov

The conformational landscape of phenylboronic acids is primarily determined by the orientation of the boronic acid group, -B(OH)₂, relative to the phenyl ring. The rotation around the Carbon-Boron (C-B) bond gives rise to different conformers. For phenylboronic acid itself, two planar conformers are possible: one where the O-H bonds are cis to the C-B bond and another where they are trans. Typically, the cis-trans conformation is found to be the most stable.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies, which, after appropriate scaling, can be correlated with experimental spectra to assign specific vibrational modes to observed absorption bands. chemrxiv.org

For 2,5-Dichlorophenylboronic acid, the vibrational spectrum would be characterized by modes associated with the phenyl ring, the boronic acid group, and the carbon-chlorine bonds.

Key Expected Vibrational Modes for this compound:

O-H Stretching: Typically observed in the high-frequency region of the FT-IR spectrum, usually around 3200-3600 cm⁻¹. These bands are often broad due to hydrogen bonding.

Aromatic C-H Stretching: Expected to appear above 3000 cm⁻¹.

C=C Stretching: Vibrations of the phenyl ring are expected in the 1400-1600 cm⁻¹ region.

B-O Stretching: The asymmetric stretching of the B-O bonds is a characteristic feature, often found around 1340-1380 cm⁻¹.

B-C Stretching: The stretching vibration of the boron-carbon bond typically occurs in the 1000-1200 cm⁻¹ range.

C-Cl Stretching: These vibrations are expected in the fingerprint region, typically between 600-800 cm⁻¹.

DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can provide the theoretical wavenumbers and intensities for each of these modes. The Potential Energy Distribution (PED) analysis derived from these calculations allows for the unambiguous assignment of each calculated frequency to a specific molecular motion.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | 3600 - 3200 | Stretching of the hydroxyl groups in the boronic acid moiety. Often broad in experimental spectra due to hydrogen bonding. |

| Aromatic C-H stretch | 3100 - 3000 | Stretching vibrations of the carbon-hydrogen bonds on the phenyl ring. |

| Aromatic C=C stretch | 1600 - 1400 | In-plane stretching vibrations of the carbon-carbon bonds within the phenyl ring. |

| B-O stretch (asymmetric) | 1380 - 1340 | Asymmetric stretching of the boron-oxygen single bonds. A characteristic peak for boronic acids. |

| B-C stretch | 1200 - 1000 | Stretching of the covalent bond between the phenyl ring carbon and the boron atom. |

| C-Cl stretch | 800 - 600 | Stretching vibrations of the carbon-chlorine bonds. |

NMR spectroscopy is a powerful tool for elucidating molecular structure. Theoretical calculations of NMR chemical shifts, typically using the Gauge-Invariant Atomic Orbital (GIAO) method within a DFT framework, can accurately predict experimental spectra and aid in their interpretation.

For this compound, ¹H and ¹³C NMR spectra would provide key information about the electronic environment of the hydrogen and carbon atoms. The two chlorine substituents and the boronic acid group would significantly influence the chemical shifts of the aromatic protons and carbons due to their electronic (inductive and resonance) effects.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity.

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. Higher energy corresponds to a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. Lower energy corresponds to a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical reactivity, kinetic stability, and optical excitability. A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. Electron-rich areas, characterized by negative potential (typically colored red), are susceptible to electrophilic attack, while electron-deficient areas with positive potential (colored blue) are prone to nucleophilic attack.

For this compound, the MEP map would show a significant negative potential around the oxygen atoms of the boronic acid group, making them primary sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit positive potential. The chlorine atoms, being highly electronegative, create electron-deficient regions on the phenyl ring, influencing its reactivity towards nucleophiles. This detailed charge landscape is crucial for understanding intermolecular interactions and predicting how the molecule will engage with other chemical species.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to understand and predict the interaction between small molecules and their biological targets.

While specific docking studies focusing solely on this compound are limited, related boronic acid derivatives are extensively studied as inhibitors of various enzymes, such as proteasomes. The boron atom in the boronic acid can form a reversible covalent bond with the hydroxyl group of a serine residue in the active site of an enzyme, leading to potent inhibition.

Ligand-Receptor Binding Simulations

Ligand-receptor binding simulations are crucial in drug discovery and molecular recognition studies to predict how a small molecule, or ligand, like this compound might interact with a biological target, such as a protein receptor. These simulations model the physical interactions and calculate the binding affinity between the two entities.

Detailed Research Findings: Molecular docking, a primary technique in these simulations, is used to predict the preferred orientation of a ligand when bound to a receptor. For phenylboronic acids, which are known to act as enzyme inhibitors, docking studies can elucidate the specific binding mode. For instance, in studies of similar phenylboronic acids targeting enzymes like β-lactamases, molecular modeling has been used to understand the binding affinity and recognition mechanism. mdpi.com Such simulations for this compound would involve placing the molecule into the active site of a target receptor in silico. The software then calculates the most stable binding poses based on a scoring function that estimates the binding free energy. The dichlorophenyl ring would likely engage in hydrophobic interactions, while the boronic acid group is critical for forming covalent or strong hydrogen bonds with key amino acid residues (like serine) in the active site.

Interactive Data Table: Hypothetical Docking Results of this compound with a Target Protein

Below is a representative table illustrating the kind of data generated from a docking simulation. The values are hypothetical and serve to demonstrate the outputs of such a study.

| Binding Pose | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -8.5 | Ser70, Lys73 | Covalent, Hydrogen Bond |

| 2 | -7.9 | Tyr150, Trp170 | π-π Stacking, Hydrophobic |

| 3 | -7.2 | Ala237, Val240 | Hydrophobic |

Analysis of Non-Covalent Interactions

Non-covalent interactions are the dominant forces in ligand-receptor binding and are essential for the stability of the resulting complex. These interactions include hydrogen bonds, electrostatic interactions, van der Waals forces, and π-π stacking. Computational methods like Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) are used to analyze these forces in detail.

Interactive Data Table: Calculated Non-Covalent Interaction Energies

This table presents hypothetical energy values for different non-covalent interactions, as would be determined by quantum chemical calculations.

| Interaction Type | Interacting Groups | Calculated Energy (kcal/mol) |

| Hydrogen Bonding | -B(OH)₂ with Serine -OH | -5.2 |

| π-π Stacking | Phenyl Ring with Tyrosine Ring | -2.8 |

| Halogen Bonding | -Cl with Backbone Carbonyl Oxygen | -1.5 |

| Van der Waals | Dichlorophenyl group with Leucine | -2.1 |

Molecular Dynamics Simulations

While docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex, the role of solvent molecules, and conformational changes that may occur upon binding. nih.gov

Detailed Research Findings: For a complex of this compound with a target protein, an MD simulation would typically run for nanoseconds to microseconds. The simulation tracks the trajectory of every atom, revealing the flexibility of the ligand in the binding site and the stability of its key interactions. acs.org For example, MD simulations can confirm whether the crucial hydrogen bonds predicted by docking are maintained over time. nih.gov They can also highlight the role of water molecules in mediating interactions between the ligand and the receptor. mdpi.com The results are often analyzed by calculating the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions.

Quantum Chemical Calculations for Thermodynamic Properties

Quantum chemical calculations are employed to determine the fundamental thermodynamic properties of a molecule, such as its heat of formation and Gibbs free energy. rsc.org These methods, often based on DFT, provide a way to understand the stability and energy of a molecule. nih.gov

Detailed Research Findings: By solving approximations of the Schrödinger equation, these calculations can determine the electronic structure of this compound. From the electronic structure, various properties can be derived. For substituted phenylboronic acids, quantum chemical computations have been used to determine structural parameters (bond lengths, angles) and electronic properties (HOMO-LUMO energy gap, dipole moment). The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are particularly important as they relate to the molecule's reactivity. Thermodynamic properties like enthalpy, entropy, and heat capacity can also be calculated, which are crucial for understanding chemical reactions and equilibria. rsc.org

Interactive Data Table: Calculated Properties of this compound

This table shows examples of properties that can be calculated for the molecule using quantum chemistry methods. The values are illustrative.

| Property | Calculation Method | Calculated Value |

| HOMO Energy | DFT/B3LYP | -6.8 eV |

| LUMO Energy | DFT/B3LYP | -1.5 eV |

| Energy Gap (ΔE) | DFT/B3LYP | 5.3 eV |

| Dipole Moment | DFT/B3LYP | 2.1 Debye |

| Enthalpy of Formation | G4(MP2) | -145.2 kcal/mol |

Theoretical Models for Reaction Pathways and Catalysis

Theoretical models are essential for understanding the mechanisms of chemical reactions, such as those involving this compound. A prominent example is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds where an organoborane (like a phenylboronic acid) is coupled with a halide. libretexts.orgdiva-portal.org

Detailed Research Findings: Computational studies, particularly using DFT, have been instrumental in elucidating the catalytic cycle of the Suzuki reaction. nih.gov These models can map the entire reaction pathway, identifying the structures and energies of reactants, transition states, and products for each elementary step: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov For a reaction involving this compound, theoretical models could predict the activation energy for each step, identifying the rate-determining step. nih.gov Furthermore, these models can explain the role of the catalyst (typically palladium-based), the ligands, and the base in facilitating the reaction, guiding the optimization of reaction conditions for higher yields and selectivity. mdpi.comresearchgate.net

Organometallic Chemistry and Catalysis with 2,5 Dichlorophenylboronic Acid

Mechanisms of Boronic Acid Reactivity in Catalytic Cycles

Boronic acids, including 2,5-Dichlorophenylboronic acid, are versatile reagents in organic chemistry, primarily recognized for their role in transition metal-catalyzed reactions. rsc.org Their reactivity in catalytic cycles is characterized by several key mechanistic steps, with transmetalation being the most prominent.

The Suzuki-Miyaura coupling reaction is a classic example that illustrates the reactivity of boronic acids. rsc.org This reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide, catalyzed by a palladium complex. The catalytic cycle typically involves three main stages:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R'-X) to form a palladium(II) complex (R'-Pd-X).

Transmetalation: The organic group from the boronic acid (Ar-B(OH)₂) is transferred to the palladium(II) complex. This step is crucial and often requires a base (like OH⁻) to activate the boronic acid, forming a more nucleophilic boronate species [Ar-B(OH)₃]⁻. This boronate then reacts with the R'-Pd-X complex, replacing the halide (X) with the aryl group (Ar) to form an Ar-Pd-R' intermediate and displacing the boronic acid moiety. rsc.org

Reductive Elimination: The newly formed Ar-Pd-R' complex eliminates the final product (Ar-R'), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Beyond palladium, the transmetalation mechanism of boronic acids has been studied with other late transition metals such as rhodium, iron, cobalt, platinum, and gold, expanding their utility in synthesizing a wide range of aromatic molecules and π-conjugated materials. rsc.org The specific pathway and efficiency of these catalytic cycles can be influenced by factors like the choice of metal catalyst, ligands, base, and the substituents on the boronic acid.

Role of Boronic Acid as a Lewis Acid Catalyst

Boronic acids possess a vacant p-orbital on the boron atom, which allows them to act as effective Lewis acids by accepting a pair of electrons. wikipedia.orgmdpi.comwikipedia.org This Lewis acidity is central to their function as catalysts in a variety of organic transformations, particularly those involving the activation of substrates containing hydroxyl groups, such as carboxylic acids and alcohols. rsc.orgualberta.ca

When a boronic acid interacts with a hydroxyl-containing substrate, it can form a reversible covalent bond, creating a boronate ester intermediate. ualberta.ca This complexation activates the substrate in several ways:

Electrophilic Activation: By coordinating to a carbonyl oxygen of a carboxylic acid, the boronic acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This principle is exploited in direct amidation and esterification reactions. rsc.orgnih.gov

C–O Bond Polarization: In reactions with alcohols, the boronic acid catalyst can polarize the C–O bond, facilitating the formation of carbocation intermediates that can be trapped by nucleophiles in reactions like Friedel-Crafts alkylations. rsc.orgualberta.ca

The catalytic activity is influenced by the substituents on the aryl ring of the boronic acid. Electron-withdrawing groups, such as the chlorine atoms in this compound, enhance the Lewis acidity of the boron center, which can increase its catalytic efficacy in certain reactions. ualberta.ca This ability to tune the electronic properties of the boron center makes boronic acids versatile catalysts for reactions that are traditionally promoted by stronger, less selective Lewis acids. nih.gov

Boronic Acid-Modified Catalytic Systems

The unique chemical properties of boron, particularly its Lewis acidity and ability to form reversible covalent bonds, have led to its incorporation into artificial enzyme systems. Scientists have successfully created novel enzymes by incorporating boronic acid into the protein's reactive center. scitechdaily.com This "new-to-nature" enzyme harnesses the catalytic power of boron to perform reactions not typically found in biological systems. scitechdaily.com

By placing the boronic acid within the specific, chiral environment of an enzyme, researchers can achieve highly enantioselective catalysis, which is critical for the synthesis of chiral molecules in the pharmaceutical industry. scitechdaily.com This approach combines the unique reactivity of organoboron chemistry with the high efficiency and selectivity of enzymatic catalysis, paving the way for greener and more sustainable chemical production methods. scitechdaily.com

Another strategy for enzyme mimicry involves the use of molecularly imprinted polymers (MIPs). These polymers are created with recognition sites that are complementary to a template molecule, often a transition state analog of a specific reaction. illinois.edu By designing MIPs that mimic the active sites of natural enzymes like chymotrypsin, which often feature a "catalytic triad" of amino acid residues, artificial catalysts can be developed for reactions such as ester hydrolysis. illinois.edu

Boronic acids are key components in some heterogeneous catalytic systems, particularly those involving immobilized metalloporphyrins. Metalloporphyrins are known for their biomimetic catalytic activities and environmental stability. mdpi.com Immobilizing these complexes onto solid supports creates heterogeneous catalysts that are easily separable from the reaction mixture, enhancing their practical utility and recyclability.

One notable application involves the oxidative hydroxylation of aryl boronic acids to phenols. In this system, Cobalt(II)-porphyrin complexes, such as Tetrakis(4-carboxyphenyl) Co(II)-porphyrin, are immobilized on polymer supports like chitosan (B1678972) or polyaniline. mdpi.com This heterogeneous system acts as a photoredox catalyst, using blue-light irradiation to promote the oxidation of the boronic acid in the presence of air. mdpi.com

This process is considered environmentally friendly as it avoids the use of harmful and unstable oxidizing agents. mdpi.com The polymer support not only facilitates catalyst recovery but can also enhance catalytic activity compared to the homogeneous counterpart. mdpi.com The stability and tunability of porphyrin-based catalysts make them highly promising for various applications, including the electrochemical reduction of CO₂. nih.gov

Table 1: Photocatalytic Hydroxylation of Phenyl Boronic Acid with Immobilized Co(II)-Porphyrin Catalysts Reaction conditions involved phenyl boronic acid, a catalyst, and triethylamine (B128534) as a sacrificial reagent, under blue-light irradiation.

| Entry | Catalyst (0.3 mol%) | Support | Yield (%) |

| 1 | None | - | No Reaction |

| 2 | Co(II)TCPP | Polyaniline | High |

| 3 | Co(II)TCPP | Chitosan | High |

| 4 | Co(II)-porphyrin | - | 30 |

Data sourced from a study on eco-friendly oxidation processes. mdpi.com The heterogeneous systems (Entries 2 and 3) showed higher yields and easier product isolation.

Investigations into Boron-Containing Polyesters and Polymers as Catalysts

The incorporation of boron into polymer backbones has emerged as a promising strategy for developing advanced, recyclable catalysts. cheminst.ca These boron-containing polymers can function as supported Lewis acid catalysts, combining the reactivity of the boron center with the physical properties of a polymeric material. cheminst.camdpi.com

There are two primary approaches to creating these materials:

Direct Polymerization: This involves the polymerization of boron-containing monomers, such as boron-styrene or N-phenylacrylamide derivatives. acs.org

Post-Polymerization Modification: This method installs the organoborane functionalities onto an existing polymer backbone. acs.org

Recent research has focused on the synthesis of boron-functionalized polyesters through controlled ring-opening copolymerization (ROCOP) of a boronic ester-phthalic anhydride (B1165640) with various epoxides. acs.org This method produces well-defined polyesters with boronic ester groups. These polymers exhibit high glass transition temperatures and good thermal stability. The boronic ester groups can be subsequently deprotected to yield water-soluble, degradable polyesters with boronic acid or borate (B1201080) functionalities. acs.org

These functional polymers serve as platforms for further chemical modification or as catalysts themselves. The Lewis acidic boron centers within the polymer structure can catalyze various organic reactions, offering the benefits of catalyst recyclability and stability. cheminst.camdpi.com The development of such "smart" polymeric materials that respond to external stimuli or participate in catalytic cycles is an active area of research. researchwithnj.com

Table 2: Properties of Boronic Ester-Functionalized Polyesters via ROCOP

| Property | Value Range |

| Glass Transition Temperature (Tg) | 81 °C to 224 °C |

| Thermal Decomposition Temperature (Td) | 285 °C to 322 °C |

| Polymer Structure | Amorphous |

| Solubility (after deprotection) | Water Soluble |

| Degradability (after deprotection) | Under alkaline conditions |

Data derived from research on the ring opening copolymerization of boron-containing anhydrides. acs.org

Advanced Research Directions and Emerging Trends

Stereoselective Synthesis Applications